

Spectroscopic and Spectrometric Characterization of 4-Methyl-1-naphthoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-1-naphthoic acid

Cat. No.: B120660

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This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **4-Methyl-1-naphthoic acid**, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic and spectrometric data for **4-Methyl-1-naphthoic acid** are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Data of **4-Methyl-1-naphthoic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	Data not available

Table 2: ¹³C NMR Data of **4-Methyl-1-naphthoic Acid**

Chemical Shift (δ) ppm	Assignment
Data not available	Data not available

Table 3: IR Absorption Bands of **4-Methyl-1-naphthoic Acid**

Wavenumber (cm^{-1})	Description
Data not available	Data not available

Table 4: Mass Spectrometry Data of **4-Methyl-1-naphthoic Acid**[\[1\]](#)

m/z	Ion
186.06753	[M] ⁺
187.07536	[M+H] ⁺
185.06080	[M-H] ⁻
169.06534	[M+H-H ₂ O] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below. These protocols are designed to ensure data reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A standard protocol for preparing a sample of **4-Methyl-1-naphthoic acid** for NMR analysis involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is often used for carboxylic acids due to its ability to dissolve the analyte and for the exchangeable carboxylic acid proton to be observed.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

- ^1H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.
- ^{13}C NMR Spectroscopy: The spectrum is generally acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR compared to ^1H NMR to obtain a spectrum with adequate signal intensity.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **4-Methyl-1-naphthoic acid**, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed.

- ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.
- KBr Pellet Method: A few milligrams of the finely ground sample are intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, through which the IR beam is passed.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

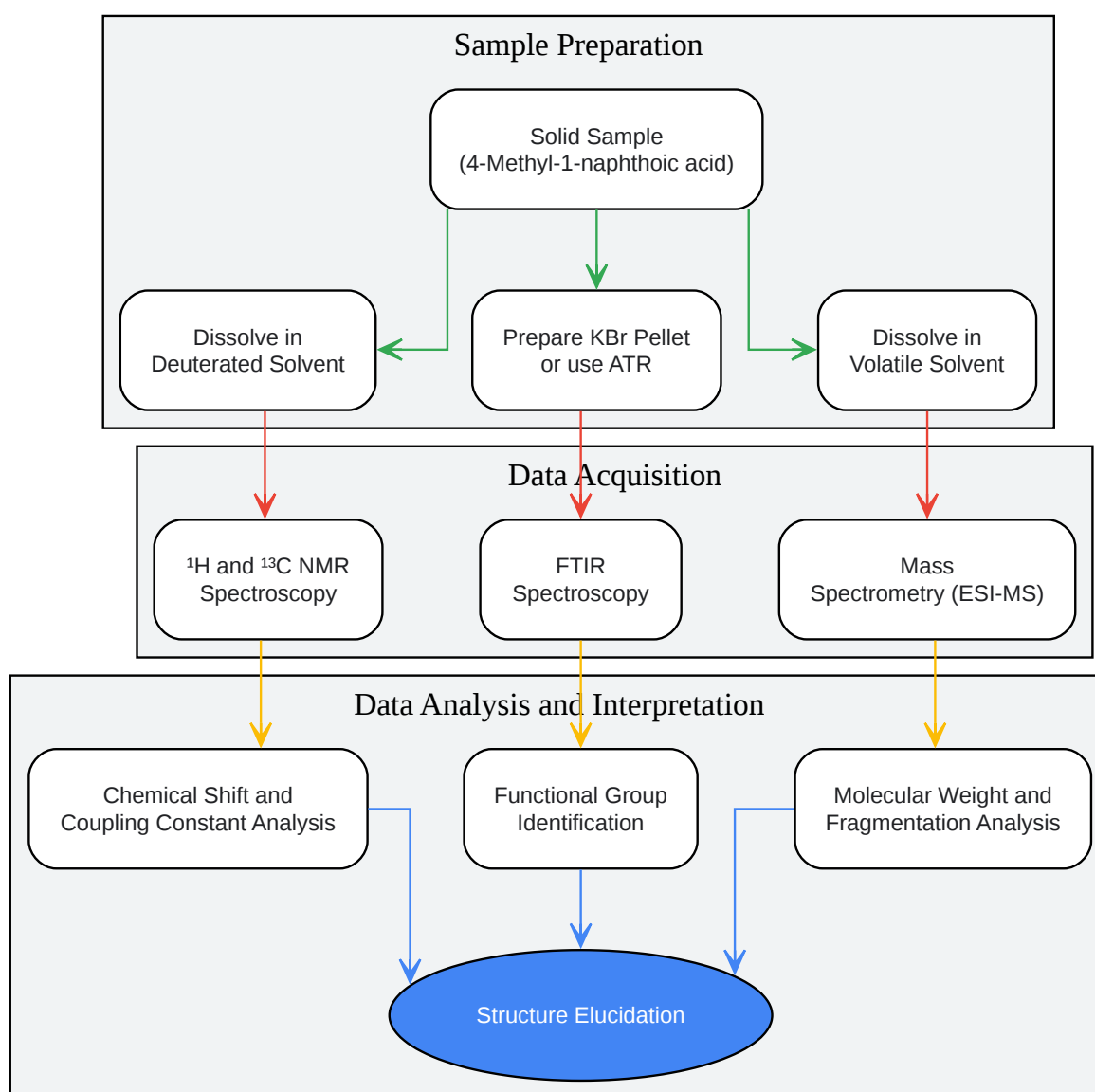
Sample Preparation and Analysis: For a non-volatile compound like **4-Methyl-1-naphthoic acid**, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization to a more volatile ester form may be necessary.

Instrumentation and Data Acquisition: High-resolution mass spectra can be obtained using a time-of-flight (TOF) or Orbitrap mass analyzer. The instrument is operated in either positive or

negative ion mode to detect the protonated molecule $[M+H]^+$ or the deprotonated molecule $[M-H]^-$, respectively. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of a solid organic compound like **4-Methyl-1-naphthoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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